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Compound of Interest

Compound Name: HG-7-85-01

Cat. No.: B15610963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against

several key oncogenic kinases. It is particularly notable for its efficacy against the T315I

"gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-

generation inhibitors in Chronic Myeloid Leukemia (CML).[1] Its inhibitory profile also includes

other important cancer-related kinases such as PDGFRα, KIT, Src, KDR (VEGFR2), and RET.

[1] As a type II inhibitor, HG-7-85-01 stabilizes the inactive "DFG-out" conformation of the

kinase domain, preventing ATP binding and subsequent phosphorylation of downstream

substrates.[1] This mechanism of action leads to the inhibition of critical signaling pathways that

drive cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in

cancer cells dependent on these kinases.[1]

These application notes provide a comprehensive framework for designing and executing

preclinical in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of HG-7-85-01.

Quantitative Data Summary
The inhibitory activity of HG-7-85-01 has been quantified against a range of kinases and cell

lines. The following tables summarize the available data for reference in experimental design.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
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Target Kinase Mutant Status IC50 (nM)

Bcr-Abl T315I 3

KDR (VEGFR2) Wild-Type 20

RET Wild-Type 30

Other Kinases N/A >2000

Data sourced from

BenchChem.[1]

Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01

Cell Line Model Expressed Kinase EC50 (µM)

Ba/F3 Cells BCR-ABL 0.06-0.14

Ba/F3 Cells BCR-ABL-T315I 0.06-0.14

Ba/F3 Cells Kit-T670I Potent

Ba/F3 Cells PDGFRα-T674M Responsive

Ba/F3 Cells PDGFRα-T674I Responsive

Data sourced from

MedChemExpress.

Signaling Pathway Inhibition
HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by blocking key downstream

signaling pathways. The diagram below illustrates the inhibition of the constitutively active

BCR-ABL pathway, which is central to its therapeutic rationale in CML.
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Phase 1: Model Establishment

Phase 2: Treatment & Monitoring

Phase 3: Endpoint Analysis

1. Culture Ba/F3
BCR-ABL-T315I Cells

2. Harvest & Prepare
Cell Suspension

3. Implant Cells Subcutaneously
(5-10 x 10^6 cells in Matrigel)

4. Monitor Tumor Growth

5. Randomize Mice
(Tumor Volume ~150 mm³)

6. Daily Dosing
(Vehicle, Low Dose, High Dose)

7. Measure Tumor Volume & Body Weight
(2-3 times per week)

8. Study Endpoint Reached
(e.g., Day 21 or Tumor Burden Limit)

9. Harvest Tumors for
PD Analysis

10. Analyze Data
(TGI, Survival, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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